molecular formula C18H14ClNO3 B11156660 9-(2-chlorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(2-chlorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11156660
M. Wt: 327.8 g/mol
InChI Key: KWSKXHGMEFBGAB-UHFFFAOYSA-N
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Description

9-(2-chlorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a synthetic compound belonging to the class of chromeno[8,7-e][1,3]oxazin-2-ones. This compound has garnered interest due to its potential pharmacological properties, particularly its anti-inflammatory activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-chlorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1-propanols with ethylene carbonate in the presence of a catalytic amount of triazabicyclodecene (TBD). This reaction proceeds via an intermolecular cyclization mechanism .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic route for large-scale production. This includes ensuring high yield and purity through careful control of reaction conditions and purification processes such as recrystallization .

Chemical Reactions Analysis

Types of Reactions

9-(2-chlorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

9-(2-chlorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:

Mechanism of Action

The anti-inflammatory activity of 9-(2-chlorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is primarily attributed to its ability to inhibit the NF-κB and MAPK signaling pathways. These pathways play crucial roles in the regulation of inflammatory responses. By suppressing these pathways, the compound reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-(2-chlorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its potent anti-inflammatory activity, coupled with a potentially favorable safety profile, makes it a promising candidate for further research and development .

Properties

Molecular Formula

C18H14ClNO3

Molecular Weight

327.8 g/mol

IUPAC Name

9-[(2-chlorophenyl)methyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C18H14ClNO3/c19-15-4-2-1-3-13(15)9-20-10-14-16(22-11-20)7-5-12-6-8-17(21)23-18(12)14/h1-8H,9-11H2

InChI Key

KWSKXHGMEFBGAB-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC3=C2OC(=O)C=C3)OCN1CC4=CC=CC=C4Cl

Origin of Product

United States

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